3-(4-Bromophenyl)-2-chloro-1-propene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Bromophenyl)-2-chloro-1-propene is a halogenated compound that is of interest in various chemical syntheses. The presence of bromine and chlorine atoms on the aromatic ring and propene chain respectively, makes it a versatile intermediate for further chemical transformations.
Synthesis Analysis
The synthesis of halogenated dienes, which are structurally related to this compound, can be achieved through gold-catalyzed rearrangement of propargylic carboxylates. This method is highly diastereoselective and leverages the halogen atom at the alkyne terminus to promote a 1,2-acyloxy migration, leading to the formation of 1-bromo/chloro-2-carboxy-1,3-dienes .
Molecular Structure Analysis
The molecular structure of compounds similar to this compound has been characterized using various spectroscopic techniques and density functional theory (DFT). For instance, the structural confirmation of 1-(4-Bromophenyl)-3-(2-chloro-6-fluorophenyl) prop-2-en-1-one, a compound with a similar halogenated framework, was performed using FTIR, proton NMR, UV-Visible spectroscopy, and compared with DFT results .
Chemical Reactions Analysis
Halogenated compounds like this compound are reactive intermediates that can participate in various chemical reactions. The diene products synthesized from related compounds have been shown to engage in Diels-Alder and cross-coupling reactions, which are fundamental in the synthesis of complex organic molecules .
Physical and Chemical Properties Analysis
The physical properties such as decomposition and melting points of related halogenated compounds can be determined using techniques like TGA & DTA. Additionally, DFT studies, including HOMO-LUMO analysis, provide insights into the chemical properties and reactivity of these molecules. Time-dependent DFT calculations can further elucidate the electronic properties of such compounds .
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrazoline derivatives, have been shown to interact with acetylcholinesterase (ache), a principal enzyme that hydrolyzes acetylcholine in the cholinergic nervous system .
Mode of Action
Similar compounds have been shown to inhibit the enzymatic activity of ache . This inhibition can affect normal nerve pulse transmission, leading to behavioral changes and movement impairment .
Biochemical Pathways
For instance, pyrazoline derivatives can increase the concentration of malondialdehyde (MDA), a biomarker for oxidative injury in cells and tissues .
Result of Action
Related compounds have been shown to cause significant changes in ache levels, which can lead to behavioral changes and movement impairment .
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-bromo-4-(2-chloroprop-2-enyl)benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrCl/c1-7(11)6-8-2-4-9(10)5-3-8/h2-5H,1,6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMGYVIRDWUKCSH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CC1=CC=C(C=C1)Br)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90641103 |
Source
|
Record name | 1-Bromo-4-(2-chloroprop-2-en-1-yl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90641103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.51 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
485320-33-0 |
Source
|
Record name | 1-Bromo-4-(2-chloroprop-2-en-1-yl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90641103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.